2-Fluoro-6-nitrophenol
Overview
Description
2-Fluoro-6-nitrophenol is an organic compound characterized by the presence of both fluorine and nitro functional groups attached to a phenol ring. It appears as a yellow crystalline solid and is known for its antimicrobial and antifungal properties . The molecular formula of this compound is C6H4FNO3, and it has a molecular weight of 157.1 g/mol .
Mechanism of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-6-nitrophenol . For example, the compound’s solubility in methanol suggests that it may be more active in environments where methanol or similar solvents are present . Additionally, its stability may be affected by temperature and exposure to light.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-nitrophenol typically involves the nitration of 2-fluorophenol. This process can be carried out using a mixture of sulfuric acid and nitric acid as nitrating agents. The reaction is conducted at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the phenol ring .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-nitrophenol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of the nitro group activates the aromatic ring towards nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative under specific conditions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 2-Fluoro-6-aminophenol.
Oxidation: 2-Fluoro-6-nitroquinone.
Scientific Research Applications
2-Fluoro-6-nitrophenol has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of pharmaceuticals and agrochemicals.
Biology: Its antimicrobial properties make it useful in developing antifungal agents.
Medicine: It is explored for its potential in drug development due to its bioactive properties.
Comparison with Similar Compounds
- 2-Fluoro-4-nitrophenol
- 4-Bromo-2-fluoro-6-nitrophenol
- 2-Nitro-6-fluorophenol
Comparison: 2-Fluoro-6-nitrophenol is unique due to the specific positioning of the fluorine and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to 2-Fluoro-4-nitrophenol, the 6-nitro derivative exhibits higher antimicrobial activity. The presence of a bromine atom in 4-Bromo-2-fluoro-6-nitrophenol further enhances its reactivity in substitution reactions .
Properties
IUPAC Name |
2-fluoro-6-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO3/c7-4-2-1-3-5(6(4)9)8(10)11/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGRXCJEFUYRNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075342 | |
Record name | 2-Fluoro-6-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1526-17-6 | |
Record name | 2-Fluoro-6-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1526-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-6-nitrophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001526176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1526-17-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10282 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Fluoro-6-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-6-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.727 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the ESR study reveal about the stability of the 2-fluoro-6-nitrophenol anion radical?
A1: The research indicates that the anion radical generated from this compound exhibits limited stability compared to other radicals studied. [] Specifically, it was observed to decay relatively quickly, with a half-life of approximately 6 minutes. [] This suggests that the presence of both fluorine and nitro groups at specific positions on the phenol ring might influence the stability of the resulting radical. Further investigations are needed to fully understand the factors governing this instability.
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